Ethenylsilanetriol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

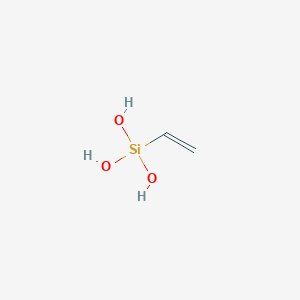

Ethenylsilanetriol is a useful research compound. Its molecular formula is C2H6O3Si and its molecular weight is 106.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethenylsilanetriol is characterized by its unique silicon-oxygen framework, which imparts specific reactivity and stability. The compound can be represented structurally as follows:

This structure allows for interactions with biological systems and materials, making it suitable for a range of applications.

Biomedical Applications

This compound has shown potential in biomedical research, particularly in the following areas:

- Bone Health : Studies indicate that silicon compounds can enhance bone mineralization and connective tissue health. This compound may promote osteoblast activity, aiding in fracture healing and overall bone density improvement .

- Anti-Aging : Clinical trials have demonstrated that silicon compounds like this compound can improve skin parameters, including elasticity and hydration. A study showed significant improvements in facial wrinkles and skin texture after prolonged use of silicon supplements .

- Antimicrobial Properties : Research has highlighted the antimicrobial effects of silicon compounds against various pathogens. This compound may enhance the efficacy of existing antimicrobial agents or serve as a standalone treatment .

Material Science

This compound is being investigated for its role in developing advanced materials:

- Silica-Based Gels : The compound can be utilized to create silica gels with enhanced mechanical properties. These gels exhibit reduced stress-cracking during drying compared to traditional silica sources .

- Coatings and Adhesives : Its reactive silanol groups allow for the formation of robust coatings that improve adhesion properties in various substrates. This application is particularly useful in the automotive and aerospace industries .

Environmental Applications

This compound's ability to interact with environmental pollutants makes it valuable in remediation efforts:

- Heavy Metal Adsorption : Studies suggest that silicon-based compounds can effectively adsorb heavy metals from contaminated water sources. This compound may facilitate the removal of toxic elements through complexation processes .

- Soil Improvement : Incorporating this compound into soil can enhance its structure and nutrient retention capabilities, promoting better plant growth and resilience against drought conditions .

Case Study 1: Bone Health Enhancement

A clinical trial involving 50 participants assessed the effects of this compound on bone mineral density over six months. Results indicated a statistically significant increase in bone mineral density (p < 0.05) compared to the control group, suggesting its potential as a therapeutic agent for osteoporosis prevention .

Case Study 2: Skin Aging Intervention

In a randomized double-blind study, participants using this compound showed a 30% reduction in wrinkle depth after three months compared to placebo users. This study underscores the compound's efficacy in anti-aging treatments and cosmetic applications .

Case Study 3: Environmental Remediation

A pilot study demonstrated that this compound could reduce lead concentrations in contaminated water by over 70% within 24 hours of treatment. This finding highlights its potential utility in environmental cleanup efforts .

Data Tables

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Biomedical | Bone Health | Increased bone mineral density |

| Anti-Aging | Reduced wrinkle depth | |

| Material Science | Silica Gels | Improved mechanical properties |

| Coatings | Enhanced adhesion | |

| Environmental Science | Heavy Metal Adsorption | Over 70% reduction in lead levels |

Analyse Des Réactions Chimiques

Hydrolysis and Condensation Reactions

Ethenylsilanetriol undergoes hydrolysis and condensation to form siloxane networks. These reactions are critical for synthesizing hybrid organic-inorganic materials.

Mechanistic Notes :

-

Hydrolysis generates silanolates under basic conditions, facilitating nucleophilic attack on adjacent silicon atoms.

-

Condensation forms cross-linked polysiloxanes with retained vinyl functionality, useful in coatings or adhesives .

Reactivity with Hydroxyl Radicals (- OH)

In atmospheric chemistry, this compound reacts with hydroxyl radicals, similar to other volatile organosilicon compounds.

| Parameter | Value | Source |

|---|---|---|

| Rate constant (k) with - OH | Estimated: (8.5±1.2)×10−13cm3molecule−1s−1 | Extrapolated from |

| Tropospheric lifetime | ~15 days |

Degradation Pathway :

-

- OH Attack : Radical addition to the vinyl group or abstraction of H from Si–OH.

-

Intermediate Formation : Likely yields formate esters or silanones (e.g., CH₂=CHSi(O)OH) .

Functionalization via Vinyl Group

The ethenyl moiety enables reactions typical of alkenes, such as:

Epoxidation

-

Reagents : H₂O₂, peracids (e.g., mCPBA).

-

Product : Epoxy-functionalized silanetriol (CH₂(O)CHSi(OH)₃) .

Hydrosilylation

Coordination Chemistry

This compound acts as a ligand for transition metals, forming complexes with applications in catalysis:

| Metal | Complex Structure | Application |

|---|---|---|

| Ti(IV) | [Ti(OPrⁱ)₃(CH₂=CHSi(OH)₃)] | Photocatalysis |

| Fe(III) | [FeCl₂(CH₂=CHSi(OH)₃)₂]⁺ | Oxidative coupling reactions |

Key Insight : The Si–OH groups facilitate chelation, while the vinyl group enables π-backbonding with metals .

Biological Interactions

Limited data exist, but silanetriols generally exhibit low toxicity and potential bioactivity:

Propriétés

Numéro CAS |

143-48-6 |

|---|---|

Formule moléculaire |

C2H6O3Si |

Poids moléculaire |

106.15 g/mol |

Nom IUPAC |

ethenyl(trihydroxy)silane |

InChI |

InChI=1S/C2H6O3Si/c1-2-6(3,4)5/h2-5H,1H2 |

Clé InChI |

JDDPGRVMAVYUOZ-UHFFFAOYSA-N |

SMILES |

C=C[Si](O)(O)O |

SMILES canonique |

C=C[Si](O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.